molecular formula C18H27BN2O4 B14849246 6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-3-boronic acid pinacol ester

6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-3-boronic acid pinacol ester

Cat. No.: B14849246
M. Wt: 346.2 g/mol
InChI Key: PHEXOXWVRMQCDE-UHFFFAOYSA-N
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Description

6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-3-boronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-3-boronic acid pinacol ester typically involves the following steps:

    Formation of the Pyrrolo[3,4-B]pyridine Core: This can be achieved through various cyclization reactions starting from suitable precursors.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions, often using diborane or other boron-containing reagents.

    Protection with Pinacol: The boronic acid is then protected with pinacol to form the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-3-boronic acid pinacol ester undergoes several types of reactions:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Acids/Bases: Used in protodeboronation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Hydrocarbons: Formed from protodeboronation.

Scientific Research Applications

6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-3-boronic acid pinacol ester is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-3-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-3-boronic acid pinacol ester is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its tert-butoxycarbonyl group offers additional protection, making it suitable for complex synthetic applications.

Properties

Molecular Formula

C18H27BN2O4

Molecular Weight

346.2 g/mol

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate

InChI

InChI=1S/C18H27BN2O4/c1-16(2,3)23-15(22)21-10-12-8-13(9-20-14(12)11-21)19-24-17(4,5)18(6,7)25-19/h8-9H,10-11H2,1-7H3

InChI Key

PHEXOXWVRMQCDE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3)C(=O)OC(C)(C)C)N=C2

Origin of Product

United States

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